Cas no 763109-71-3 (5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid)

5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a thiophene-substituted oxazole core with a carboxylic acid functional group. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and materials science. The presence of both oxazole and thiophene moieties enhances its potential as a ligand or intermediate in metal-catalyzed reactions and heterocyclic derivatization. The carboxylic acid group allows for further functionalization, enabling conjugation or salt formation. Its well-defined reactivity profile and stability make it suitable for use in medicinal chemistry, where it may contribute to the development of bioactive molecules. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in research applications.
5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid structure
763109-71-3 structure
Product Name:5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid
CAS No:763109-71-3
MF:C8H5NO3S
MW:195.195200681686
MDL:MFCD04113955
CID:550315
Update Time:2025-06-07

5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid
    • 5-(2-Thienyl)isoxazole-3-carboxylic Acid
    • 3-Isoxazolecarboxylicacid, 5-(2-thienyl)-
    • 5-thiophen-2-yl-1,2-oxazole-3-carboxylic acid
    • 5-THIOPHEN-2-YL-ISOXAZOLE-3-CARBOXYLIC ACID
    • 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid
    • 5-thien-2-ylisoxazole-3-carboxylic acid
    • BAS 07803753
    • 5-(2-thienyl)-3-isoxazolecarboxylic acid
    • OBTRHBQUXRJHJR-UHFFFAOYSA-N
    • MDL: MFCD04113955
    • Inchi: 1S/C8H5NO3S/c10-8(11)5-4-6(12-9-5)7-2-1-3-13-7/h1-4H,(H,10,11)
    • InChI Key: OBTRHBQUXRJHJR-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1=CC(C(=O)O)=NO1

Computed Properties

  • Exact Mass: 194.99900
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Topological Polar Surface Area: 91.6

Experimental Properties

  • Melting Point: 168 °C
  • Flash Point: 221.9℃
  • PSA: 91.57000
  • LogP: 2.10130

5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,2-8°C

5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:763109-71-3)5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid
Order Number:A865507
Stock Status:in Stock
Quantity:25g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:54
Price ($):710.0/230.0
Email:sales@amadischem.com

Additional information on 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid

Introduction to 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid (CAS No. 763109-71-3) and Its Emerging Applications in Chemical Biology

5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid, identified by the chemical identifier CAS No. 763109-71-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the oxazole class, characterized by a five-membered ring containing one oxygen atom and two carbon atoms, fused with a thiophene ring—a sulfur-containing aromatic ring. The presence of both oxygen and sulfur in the same molecular framework imparts distinct electronic and steric properties, making it a versatile scaffold for drug discovery and material science applications.

The thiophen-2-yl substituent in the molecule plays a crucial role in modulating its interactions with biological targets. Thiophene derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The combination of the oxazole and thiophene moieties in 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid suggests potential applications in developing novel therapeutic agents. Recent studies have highlighted the compound's ability to interact with various biological pathways, making it a promising candidate for further investigation.

In the realm of medicinal chemistry, the carboxylic acid functional group at the 3-position of the oxazole ring provides a reactive site for further derivatization, enabling the synthesis of more complex analogs with tailored biological properties. This flexibility has allowed researchers to explore its utility in designing inhibitors targeting enzymes involved in metabolic pathways and signal transduction cascades. For instance, derivatives of this compound have been investigated for their potential to modulate kinases and other enzymes implicated in cancer progression.

Recent advancements in computational chemistry have accelerated the discovery of novel bioactive molecules derived from 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid. Molecular docking studies have revealed that this compound can bind to specific pockets on target proteins with high affinity, suggesting its suitability as a lead compound for drug development. Additionally, structure-based drug design approaches have been employed to optimize its binding interactions, leading to the identification of more potent derivatives.

The compound's stability under various physiological conditions makes it an attractive candidate for pharmaceutical applications. Studies have demonstrated its resistance to hydrolysis and oxidation, ensuring prolonged activity in biological systems. Furthermore, its solubility profile allows for easy formulation into diverse delivery systems, including oral and injectable formulations.

From a materials science perspective, 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid has shown promise in the development of advanced materials. Its ability to form coordination complexes with metal ions has been exploited in designing catalysts and sensors. These complexes exhibit enhanced catalytic activity in organic transformations, such as cross-coupling reactions and oxidation processes.

The synthesis of 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid involves multi-step organic reactions that highlight its synthetic versatility. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the desired substituents. Advances in green chemistry principles have also been applied to develop more sustainable synthetic pathways, reducing waste generation and improving yields.

Future research directions for 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid include exploring its potential as an agrochemical agent. Preliminary studies suggest that derivatives of this compound exhibit herbicidal properties without harming non-target organisms. This finding opens up new avenues for developing environmentally friendly crop protection agents.

The integration of machine learning algorithms into drug discovery pipelines has further enhanced the exploration of 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid's therapeutic potential. Predictive models have been developed to identify optimal analogs based on structural features and predicted biological activities. These models have guided experimental efforts toward high-value candidates for preclinical testing.

In conclusion,5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid (CAS No. 763109-71-3) is a multifaceted compound with significant implications across chemical biology and materials science. Its unique structural features and potential biological activities position it as a valuable scaffold for developing novel therapeutics and advanced materials. Continued research efforts are expected to unlock new applications for this compound in various fields.

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Amadis Chemical Company Limited
(CAS:763109-71-3)5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid
A865507
Purity:99%/99%
Quantity:25g/5g
Price ($):710.0/230.0
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